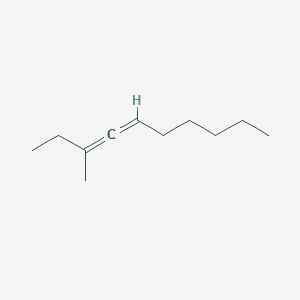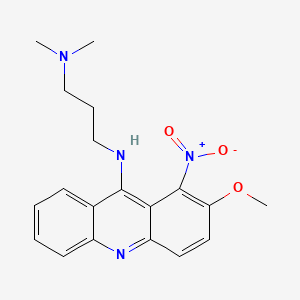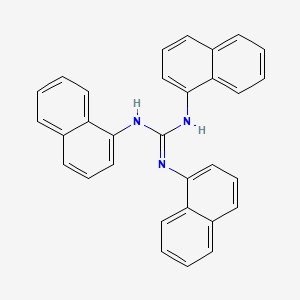
N,N',N''-Trinaphthalen-1-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Trinaphthalen-1-ylguanidine: is a chemical compound characterized by the presence of three naphthyl groups attached to a guanidine core. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . The unique structure of N,N’,N’'-Trinaphthalen-1-ylguanidine makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trinaphthalen-1-ylguanidine typically involves the reaction of naphthylamines with guanylating agents. One common method is the stepwise displacement of imidazole groups from di(imidazole-1-yl)methanimine by naphthylamines . This method provides a straightforward and efficient route to obtain the desired guanidine compound with high yields.
Industrial Production Methods: Industrial production of N,N’,N’'-Trinaphthalen-1-ylguanidine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Trinaphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The naphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthyl rings.
Applications De Recherche Scientifique
Chemistry: N,N’,N’'-Trinaphthalen-1-ylguanidine serves as a valuable scaffold in organic synthesis and organocatalysis. Its unique structure allows for the development of novel catalysts and intermediates in chemical reactions .
Biology: In biological research, the compound can be used to study the interactions of guanidine derivatives with biological molecules. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, N,N’,N’'-Trinaphthalen-1-ylguanidine can be used as an additive in materials science and as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Trinaphthalen-1-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The naphthyl groups enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but differ in the substituents attached to the nitrogen atoms.
Uniqueness: N,N’,N’'-Trinaphthalen-1-ylguanidine is unique due to the presence of three naphthyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
114238-40-3 |
|---|---|
Formule moléculaire |
C31H23N3 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1,2,3-trinaphthalen-1-ylguanidine |
InChI |
InChI=1S/C31H23N3/c1-4-16-25-22(10-1)13-7-19-28(25)32-31(33-29-20-8-14-23-11-2-5-17-26(23)29)34-30-21-9-15-24-12-3-6-18-27(24)30/h1-21H,(H2,32,33,34) |
Clé InChI |
IWCBQTHHLTZLNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


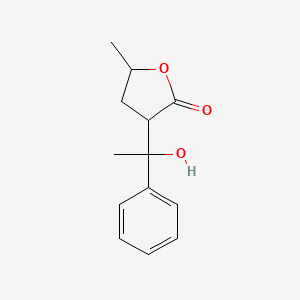


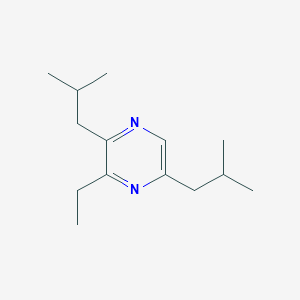
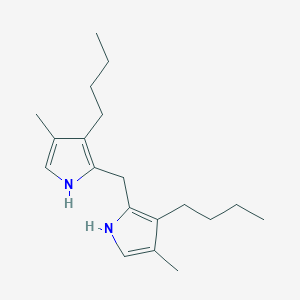
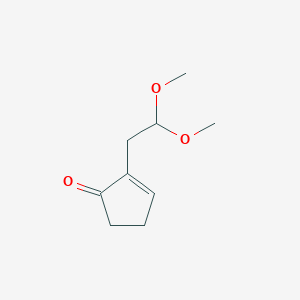
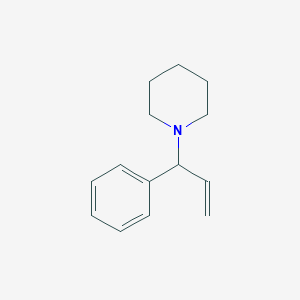
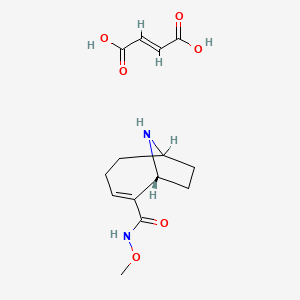

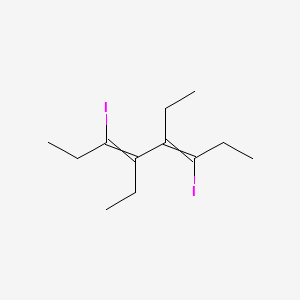
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

